Isobutyryl bromide

Vue d'ensemble

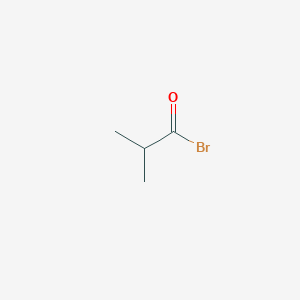

Description

Isobutyryl bromide, also known as 2-methylpropanoyl bromide, is an organic compound with the molecular formula C4H7BrO. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Méthodes De Préparation

Isobutyryl bromide can be synthesized through several methods. One common method involves the bromination of isobutyric acid using red phosphorus and bromine. The reaction is carried out in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The mixture is warmed to 100°C over six hours, and the resulting this compound is decanted and fractionated .

Another method involves the reaction of isobutyl alcohol with phosphorus tribromide. The alcohol is cooled to -10°C, and phosphorus tribromide is added slowly while maintaining the temperature below 0°C. The mixture is then allowed to reach room temperature and stand overnight. The crude this compound is distilled under reduced pressure and purified .

Analyse Des Réactions Chimiques

Isobutyryl bromide undergoes various chemical reactions, including substitution and addition reactions. It is commonly used in the synthesis of amides, macrocyclic amides, ketenes, and alkynic ketones .

Substitution Reactions: this compound reacts with nucleophiles such as amines to form amides. For example, it can react with aniline to form isobutyroanilide.

Addition Reactions: It can also participate in addition reactions with compounds containing hydroxyl groups, such as alcohols, to form esters.

Common reagents used in these reactions include copper(I) and tertiary amines, which facilitate the formation of lactams and other cyclic compounds .

Applications De Recherche Scientifique

Isobutyryl bromide has several applications in scientific research:

Mécanisme D'action

The mechanism of action of isobutyryl bromide involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets of this compound are the nucleophilic sites on these compounds, where it forms covalent bonds through substitution or addition reactions .

Comparaison Avec Des Composés Similaires

Isobutyryl bromide can be compared with other acyl halides, such as acetyl bromide and propionyl bromide. While all these compounds are acylating agents, this compound is unique due to its branched structure, which can influence its reactivity and the steric effects in its reactions.

Acetyl Bromide: A simpler acyl halide with a linear structure, used in similar acylation reactions.

Propionyl Bromide: Another linear acyl halide, but with a slightly longer carbon chain than acetyl bromide.

The branched structure of this compound can lead to different reaction kinetics and product distributions compared to these linear acyl halides .

Activité Biologique

Isobutyryl bromide, a compound with the molecular formula CHBrO, is an important reagent in organic synthesis and has been studied for its biological activity. This article explores the biological properties of this compound, including its mechanisms of action, toxicity, and potential therapeutic applications based on diverse research findings.

This compound is an acyl halide that can undergo nucleophilic acyl substitution reactions. Its reactivity is attributed to the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. This property makes it useful in synthesizing various organic compounds. The biological activity of this compound can be linked to its ability to modify biomolecules, particularly proteins and nucleic acids, through acylation processes.

Biological Activity and Toxicity

The biological activity of this compound has been investigated in several studies, revealing both beneficial and harmful effects:

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and its derivatives:

- Antiviral Activity : Research on similar compounds has shown that certain derivatives can inhibit viral replication. For example, compounds with structural similarities to this compound were evaluated for their antiviral efficacy against viruses such as dengue virus serotype 2 (DENV2), demonstrating significant inhibitory effects at low concentrations .

- Toxicity Assessment : A comprehensive assessment of the toxicological profile of this compound revealed that it can induce cytotoxicity in various cell lines. The compound's half-maximal inhibitory concentration (IC) values indicate its potential for causing cellular damage at relatively low doses .

- Environmental Impact : this compound's environmental persistence and toxicity have been evaluated in ecological studies. It exhibits acute toxicity to aquatic organisms, raising concerns about its environmental safety when released into ecosystems .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-methylpropanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-3(2)4(5)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNCZFQYZKPYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334314 | |

| Record name | Isobutyryl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2736-37-0 | |

| Record name | Isobutyryl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyryl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does isobutyryl bromide function as an initiator in Atom Transfer Radical Polymerization (ATRP)?

A1: this compound serves as a versatile initiator in ATRP due to its reactive bromine atom. [, , , , , , , ] The copper catalyst complex in ATRP facilitates homolytic cleavage of the carbon-bromine bond, generating an initiating radical. [, , , , , , ] This radical can then initiate the polymerization of various monomers, including methacrylates and acrylates. [, , , , , , ] The controlled nature of ATRP allows for the synthesis of well-defined polymers with targeted molecular weights and narrow polydispersity indices. [, , , ]

Q2: What are the advantages of using this compound in the synthesis of star-shaped polymers?

A2: The structure of this compound, particularly the presence of a single bromine atom, makes it ideal for synthesizing star-shaped polymers. [, , ] Researchers have utilized this compound derivatives as multi-functional initiators in ATRP to create polymers with a central core and radiating arms. [, , ] This unique architecture offers advantages in drug delivery applications, as demonstrated by the creation of star polylactide - poly-dimethylaminoethyl methacrylate amphiphilic block copolymers. [, ]

Q3: Can this compound be used to modify natural polymers like chitosan?

A3: Yes, this compound can be used to modify natural polymers like chitosan for enhanced properties. [] Studies have shown that reacting chitosan with this compound, after protecting the amino group, yields a chitosan macroinitiator. [] This macroinitiator can then be used in ATRP to graft synthetic polymers onto the chitosan backbone, creating hybrid materials with combined properties of both natural and synthetic polymers. []

Q4: What is the role of this compound in surface functionalization, particularly with carbon nanotubes?

A4: this compound plays a crucial role in anchoring polymerization initiators to the surface of materials like carbon nanotubes. [] In one study, carbon nanotubes were first coated with polydopamine, which provides reactive amino and hydroxyl groups. [] Reacting these groups with this compound introduces bromine functionalities on the surface, enabling the subsequent grafting of polymers via surface-initiated SET-LRP. []

Q5: What spectroscopic data are available for characterizing this compound?

A5: While specific spectroscopic data for this compound is not extensively discussed in the provided research, its derivatives and products formed using this compound are characterized using various techniques. These include:

- 1H NMR Spectroscopy: Used to confirm the structure and composition of polymers synthesized using this compound-based initiators. [, , , ]

- MALDI-TOF-MS: Employed to determine the molecular weight and end-group fidelity of polymers initiated by this compound derivatives. []

- Fourier Transform Infrared (FTIR) Spectroscopy: Utilized to identify characteristic functional groups present in both this compound derivatives and the resulting polymers. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.